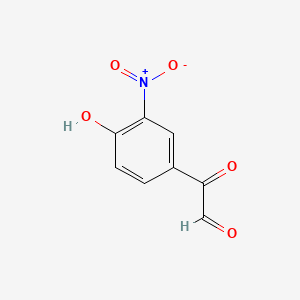

4-Hydroxy-3-nitrophenylglyoxal

Descripción

Significance of Covalent Modifying Reagents in Proteomic and Enzymology Studies

Covalent modifying reagents are indispensable tools in the fields of proteomics and enzymology. thermofisher.comhoelzel-biotech.comthermofisher.com Their ability to form stable bonds with specific amino acid side chains allows for a range of applications, from identifying active site residues to mapping protein-protein interaction surfaces. thermofisher.comthermofisher.comacs.org By selectively modifying a particular type of amino acid, researchers can observe the resulting effect on protein function, thereby deducing the importance of that residue. hoelzel-biotech.comnih.gov This approach is fundamental to elucidating enzyme mechanisms, understanding protein structure-function relationships, and developing novel inhibitors. hoelzel-biotech.comtandfonline.com

The use of these reagents extends to large-scale proteomic studies where they can be used to enrich for certain classes of proteins or to identify post-translationally modified proteins. acs.orgnih.gov The covalent nature of the modification ensures that the label remains attached throughout complex experimental workflows, including protein digestion and mass spectrometry analysis. nih.govnih.gov This stability is a key advantage over non-covalent probes.

Historical Context of Glyoxal (B1671930) Derivatives as Protein Probes

Glyoxal and its derivatives have a long history of use as chemical probes for studying biomolecules. inchem.orgsemanticscholar.org Early research recognized the reactivity of α-dicarbonyl compounds, such as glyoxal, towards the guanidinium (B1211019) group of arginine residues. tandfonline.comscite.airsc.org Phenylglyoxal (B86788) and its substituted analogs, including p-hydroxyphenylglyoxal and p-nitrophenylglyoxal, were among the first such reagents to be widely adopted for their high selectivity for arginine residues in proteins. tandfonline.comscite.airsc.org

These reagents were instrumental in identifying essential arginine residues in a multitude of enzymes. core.ac.uknih.gov The reaction of phenylglyoxals with arginine is highly specific under mild conditions (pH 7-8), making them ideal for studying proteins in their native state. rsc.orgnih.gov The development of chromophoric and fluorescent derivatives of phenylglyoxal further enhanced their utility, allowing for spectrophotometric monitoring of the modification reaction and the introduction of reporter groups for various applications. rsc.orgrsc.org

Overview of 4-Hydroxy-3-nitrophenylglyoxal's Role in Investigating Biomolecular Systems

This compound (HNPG) is a valuable chromophoric reagent that exhibits high selectivity for the modification of arginine residues in proteins. nih.govresearchgate.net This specificity makes it a powerful tool for investigating the functional significance of arginine in various biological systems. nih.govnih.gov The presence of the nitro and hydroxyl groups on the phenyl ring gives HNPG distinct spectrophotometric properties, allowing for the convenient monitoring of the extent of arginine modification. nih.gov

HNPG has been successfully employed to inactivate enzymes by modifying essential arginine residues, providing insights into their catalytic mechanisms. nih.govnih.gov For instance, studies on creatine (B1669601) kinase have shown that HNPG inactivates the enzyme in a manner analogous to phenylglyoxal, highlighting the critical role of arginine in its function. nih.govnih.gov Furthermore, research on p-hydroxybenzoate hydroxylase has demonstrated that modification with HNPG can reduce the enzyme's affinity for its substrate and cofactor, suggesting that the targeted arginine residue is crucial for some aspect of catalysis, though not directly in the binding site. nih.gov The ability to pinpoint the functional importance of specific arginine residues makes this compound a key reagent in the arsenal (B13267) of tools used in chemical biology and protein chemistry research.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

71222-21-4 |

|---|---|

Fórmula molecular |

C8H5NO5 |

Peso molecular |

195.13 g/mol |

Nombre IUPAC |

2-(4-hydroxy-3-nitrophenyl)-2-oxoacetaldehyde |

InChI |

InChI=1S/C8H5NO5/c10-4-8(12)5-1-2-7(11)6(3-5)9(13)14/h1-4,11H |

Clave InChI |

SWDLPMUNWZCZIW-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=O)C=O)[N+](=O)[O-])O |

SMILES canónico |

C1=CC(=C(C=C1C(=O)C=O)[N+](=O)[O-])O |

Otros números CAS |

71222-21-4 |

Sinónimos |

4-hydroxy-3-nitrophenylglyoxal 4-hydroxy-3-NPG |

Origen del producto |

United States |

Synthetic Methodologies for 4 Hydroxy 3 Nitrophenylglyoxal and Its Research Relevant Derivatives

Established Synthetic Pathways for 4-Hydroxy-3-nitrophenylglyoxal for Laboratory Scale Research

The laboratory-scale synthesis of this compound typically begins with a suitably protected precursor to ensure selectivity during synthetic transformations. A common strategy involves the use of a benzyl (B1604629) protecting group for the hydroxyl function, which can be removed in the final step. The synthesis of the intermediate, 4-Benzyloxy-3-nitrophenyl glyoxal (B1671930), is a key step.

An established method for this synthesis starts from 1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanone. google.comprepchem.com This bromoethanone derivative is dissolved in dimethyl sulfoxide (B87167) (DMSO) and allowed to stand at room temperature for several days. google.comprepchem.com The reaction mixture is then poured onto ice, leading to the precipitation of the product, 4-Benzyloxy-3-nitrophenyl glyoxal, typically as its hydrate. google.comprepchem.com The final step to obtain this compound involves the debenzylation of the 4-benzyloxy precursor, a standard procedure in organic synthesis often achieved through catalytic hydrogenation.

Table 1: Synthetic Pathway for this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanone | Dimethyl sulfoxide (DMSO), Room temperature, 3 days | 4-Benzyloxy-3-nitrophenyl glyoxal hydrate | google.com, prepchem.com |

This method provides a reliable route for obtaining the compound for research purposes where high purity is essential for specific applications like protein modification studies. nih.gov

Development of Substituted Glyoxal Analogs for Enhanced Research Specificity or Properties

The basic phenylglyoxal (B86788) scaffold can be chemically modified to create analogs with tailored properties, such as enhanced spectroscopic signals or the ability to be conjugated to other molecules for targeted applications. The development of these derivatives is crucial for advancing studies in proteomics, diagnostics, and molecular biology. researchgate.netnih.govutexas.edu

This compound is itself a chromophoric reagent. nih.gov The presence of the nitro group (-NO₂) and the hydroxyl group (-OH) on the phenyl ring extends the conjugation of the π-electron system, shifting the absorption of light to the visible spectrum and thus making the molecule colored. This property is advantageous for spectrophotometric detection of its reaction with biomolecules, such as the guanidine (B92328) group of arginine residues. nih.gov

To create derivatives with even more favorable spectroscopic properties, such as fluorescence, chemists often incorporate specific fluorogenic moieties into the molecular structure. While direct synthesis of a fluorogenic version of this compound is not widely reported, general strategies for creating fluorogenic probes can be applied. For instance, coumarin (B35378) derivatives are well-known for their fluorescent properties. sapub.org A synthetic strategy could involve linking a coumarin moiety to the phenylglyoxal structure. Another approach involves the use of reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which reacts with amines to yield highly fluorescent NBD derivatives. mdpi.com This principle could be adapted to create fluorescent glyoxal-based probes for sensitive detection in biological systems.

A significant area of development is the synthesis of phenylglyoxal derivatives that can be conjugated to targeting vectors like peptides, proteins, or antibodies. This allows for the delivery of the reactive glyoxal moiety to specific sites within a biological system.

A notable example is the development of an 18F-labeled phenylglyoxal derivative, [18F]4-fluorophenylglyoxal ([18F]FPG), for use in Positron Emission Tomography (PET) imaging. acs.orgnih.gov This radiolabeled conjugate is synthesized for the purpose of labeling native proteins. The synthesis involves a two-step, one-pot reaction starting from [18F]fluoride. acs.org This functionalized glyoxal has been successfully conjugated to proteins such as human serum albumin (HSA), interleukin-2 (B1167480) (IL-2), and interleukin-4 (IL-4). acs.orgnih.gov These conjugates are used for in vivo imaging, demonstrating the power of combining the reactivity of the glyoxal group with a powerful imaging modality.

The conjugation chemistry often relies on creating a stable linkage between the glyoxal derivative and the biomolecule. For protein conjugation, strategies may involve using bifunctional linkers or activating the probe for reaction with specific amino acid side chains on the target protein, such as using N-hydroxysuccinimide (NHS) esters to react with lysine (B10760008) residues. nih.gov

Table 2: Examples of Functionalized Phenylglyoxal Derivatives for Targeted Studies

| Derivative | Functionalization | Application | Key Feature | Reference |

|---|---|---|---|---|

| [18F]4-fluorophenylglyoxal ([18F]FPG) | 18F-radiolabeling | PET imaging | Allows for in vivo tracking of labeled proteins | acs.org, nih.gov |

Synthesis of Chromophoric and Fluorogenic Derivatives for Spectroscopic Applications

Methodological Considerations in Research-Oriented Synthesis

The successful application of this compound and its derivatives in a research context is highly dependent on the robustness of the synthetic methodology, particularly concerning yield optimization and the purity of the final product.

Yield Optimization for Specialized Applications: Optimizing reaction yield is critical, especially when dealing with expensive starting materials or multistep syntheses for specialized probes. For instance, in the synthesis of related phenolic compounds, it has been shown that careful control of reaction parameters such as temperature, reagent addition rate, and stirring efficiency can significantly improve yields. nist.gov In the synthesis of radiolabeled conjugates like [18F]FPG, optimizing the radiochemical yield (RCY) is paramount. Studies have shown that factors like the amount of precursor, reaction time, and temperature are fine-tuned to maximize the incorporation of the radionuclide, achieving isolated RCYs of over 40%. acs.org

Standard methods for purity assessment are therefore integral to the synthetic process. High-Performance Liquid Chromatography (HPLC) is a commonly used technique to determine the purity of the final product and to purify it from reaction byproducts. For radiolabeled compounds, radio-HPLC is used to assess radiochemical purity, ensuring that the detected radioactivity corresponds to the desired compound. For example, [18F]FPG-HSA conjugates were purified and analyzed by HPLC to confirm a radiochemical purity of greater than 98%. acs.orgnih.gov Mass spectrometry is another essential tool for confirming the identity and purity of the synthesized molecules by verifying their molecular weight.

Mechanistic Investigations of 4 Hydroxy 3 Nitrophenylglyoxal Interactions with Biomolecules

Elucidation of Reaction Pathways with Arginine Residues in Aqueous Environments

4-Hydroxy-3-nitrophenylglyoxal is recognized as a highly selective chromophoric reagent for the chemical modification of arginine residues within proteins and peptides in aqueous solutions. nih.govresearchgate.net Its reactivity is centered on the unique guanidinium (B1211019) group of the arginine side chain. The reaction mechanism is analogous to that of other vicinal dicarbonyl compounds, most notably its parent compound, phenylglyoxal (B86788). nih.govtandfonline.com The primary interaction involves the nucleophilic attack of the guanidinium group on the electrophilic dicarbonyl carbons of the glyoxal (B1671930) moiety.

The reaction between this compound and the guanidinium side chain of arginine proceeds through the formation of stable covalent adducts. evitachem.com While the initial interaction may involve a 1:1 adduct, the formation of the most stable final product typically involves the condensation of two molecules of the glyoxal reagent with one arginine residue. nih.gov This 2:1 stoichiometry results in a bicyclic structure, often an imidazolone (B8795221) derivative, which is stable under the acidic conditions typically used for protein hydrolysis and analysis. acs.orgnih.govnih.gov However, a modification of a single arginine residue with one molecule of the reagent can be sufficient to induce significant functional changes, such as the inactivation of an enzyme. nih.gov The stability of the adduct is a key feature, allowing for the reliable identification of modified residues during subsequent analytical procedures. The final adduct of phenylglyoxal derivatives is noted to be stable under acidic conditions but can decompose at neutral or basic pH levels. nih.gov

The reaction of this compound with arginyl side chains is characterized by rapid kinetics, leading to time-dependent inactivation when the modified residue is essential for biological function. tandfonline.com The rate of this reaction is significantly influenced by pH. researchgate.netacs.org The guanidinium group of arginine has a high pKa, typically around 12.5 to 13.8, meaning it is protonated and positively charged at physiological pH. acs.orgnih.govkcl.ac.uk The reaction requires the deprotonated, nucleophilic form of the guanidinium group. Consequently, the reaction rate increases as the pH rises from neutral to alkaline (pH 7 to 10), reflecting the greater availability of the reactive, uncharged guanidinium species. researchgate.netacs.orgnih.govkcl.ac.uk For example, studies with the related compound [¹⁸F]fluorophenylglyoxal ([¹⁸F]FPG) showed significantly higher radiochemical conjugation yields with human serum albumin at pH 9-10 compared to pH 7.4. acs.orgnih.gov

Formation of Covalent Adducts: Stoichiometry and Stability

Comparative Analysis of Reactivity and Selectivity with Other Amino Acid Residues under Controlled Research Conditions

This compound is part of a class of α-dicarbonyl compounds used for the specific modification of arginine residues. tandfonline.comscite.ai Its utility and specificity have been evaluated in comparison to other reagents.

The primary advantage of this compound over its parent compound, phenylglyoxal, is its chromophoric nature. nih.govresearchgate.net The presence of the nitro and hydroxyl groups on the phenyl ring creates a reporter group that allows for the direct spectrophotometric quantification of the extent of arginine modification. nih.govwur.nl This feature simplifies the analysis compared to using radiolabeled phenylglyoxal. semanticscholar.org

Other vicinal dicarbonyl reagents used for arginine modification include 2,3-butanedione (B143835) and 1,2-cyclohexanedione. tandfonline.comscite.ai While all these reagents target the guanidinium group, they differ in their reaction conditions, kinetics, and the stability of the resulting adducts. For instance, the reaction with 2,3-butanedione is often performed in the presence of borate (B1201080) buffer to stabilize the resulting adduct, a requirement not typically associated with phenylglyoxal derivatives. Phenylglyoxal and its derivatives are generally considered highly selective for arginine, although some reactivity with α-amino groups has been reported under certain conditions. tandfonline.comscite.ai In contrast, a reagent like glyoxal can show less specificity, reacting with lysine (B10760008) residues in addition to arginine. scite.ai

The specificity of this compound for arginine is critically dependent on several experimental factors.

pH: The reaction is highly selective for arginine in a pH range of 7 to 9. nih.govresearchgate.net This pH range represents a compromise: it is high enough to deprotonate a small fraction of the highly basic guanidinium groups to allow for the nucleophilic reaction, yet it is generally mild enough to maintain the structural integrity of most proteins. At this pH, other potentially nucleophilic side chains, such as the ε-amino group of lysine (pKa ~10.5), are largely protonated and thus less reactive, contributing to the selectivity for arginine. rsc.org

Buffer Composition: The choice of buffer can significantly impact the reaction rate. Studies with phenylglyoxal have shown that the reaction is much faster in bicarbonate, diethylamine, or triethylamine (B128534) buffers compared to buffers like N-ethylmorpholine, borate, phosphate, or Tris. researchgate.net This catalytic effect of certain buffers must be considered when designing modification experiments to ensure controlled and reproducible results. researchgate.net Amine-containing buffers like Tris are generally avoided as they can react with the reagent. rsc.org

Steric Hindrance: The accessibility of the arginine residue on the protein surface is a crucial factor. Arginine residues buried within the protein's three-dimensional structure will be less reactive or completely unreactive towards this compound compared to solvent-exposed residues. This property is fundamental to protein footprinting techniques, where reactivity is used to probe the protein's surface topology and conformational changes. nih.govutexas.edu

Differentiation from Phenylglyoxal and Other Vicinal Dicarbonyl Reagents

Molecular-Level Characterization of Adducts Formed with Peptides and Model Proteins

The stable and chromophoric adducts formed by this compound facilitate their characterization at the molecular level. This reagent has been instrumental in identifying functionally critical arginine residues in various proteins. A common experimental workflow involves modifying the protein, followed by proteolytic digestion (e.g., with trypsin) to generate smaller peptides. These peptides are then separated, typically by liquid chromatography (LC), and analyzed by tandem mass spectrometry (MS/MS). oregonstate.edu This proteomic approach allows for the precise identification of the modified peptide and, through fragmentation analysis, the exact location of the arginine adduct. nih.govplos.org

A notable example is the use of this compound to study creatine (B1669601) kinase. The reagent causes inactivation of the enzyme, and subsequent analysis has helped to identify an essential arginine residue at the nucleotide binding site. nih.govacs.org Similarly, it was used to identify an essential arginyl residue (Arg-143) in yeast Cu,Zn superoxide (B77818) dismutase. nih.gov

Applications in Protein Structure Function Elucidation and Active Site Mapping

Identification of Essential Arginine Residues in Enzyme Catalysis

A primary application of 4-hydroxy-3-nitrophenylglyoxal is the identification of arginine residues that are critical for an enzyme's catalytic activity. By modifying these residues and observing the subsequent effect on enzyme function, scientists can infer their importance.

p-Hydroxybenzoate Hydroxylase: In studies on p-hydroxybenzoate hydroxylase from Pseudomonas fluorescens, modification with this compound led to a decrease in the enzyme's affinity for its substrate, p-hydroxybenzoate, and its cofactor, NADPH. nih.govresearchgate.net This suggests that at least one arginine residue is crucial at some stage of the catalytic process. nih.govresearchgate.net Interestingly, the binding of these ligands did not protect the enzyme from inactivation by the reagent, indicating that the essential arginine is not located directly within the substrate or NADPH binding sites. nih.govresearchgate.net

Creatine (B1669601) Kinase: The inactivation of creatine kinase by this compound has been shown to be analogous to its inactivation by phenylglyoxal (B86788), a well-known arginine-modifying reagent. nih.gov Kinetic studies of the modification of arginine residues in mitochondrial creatine kinase revealed that the complete inactivation of the enzyme corresponded to the modification of two arginine residues per monomer. nih.gov The kinetics of this modification process suggested a strong negative cooperativity in the binding of the reagent to the arginine residues. nih.gov

Aldolase: Arginine-specific reagents, including derivatives of phenylglyoxal like this compound, have been instrumental in demonstrating the importance of arginine residues for the catalytic activity of aldolases. tandfonline.com These enzymes are involved in glycolysis, and the modification of key arginine residues leads to their irreversible inhibition. tandfonline.com

DNA Polymerase I: While specific studies on DNA Polymerase I with this compound are not detailed in the provided context, the general principle of using arginine-specific reagents to identify essential residues is a common practice in enzymology.

Superoxide (B77818) Dismutase: In yeast Cu,Zn superoxide dismutase, the use of this compound helped to identify Arg-143 as an essential residue for its enzymatic function. nih.govsemanticscholar.orgnih.gov This highlights the reagent's utility in pinpointing specific, functionally critical amino acids within an enzyme's structure.

A direct correlation between the modification of arginine residues by this compound and the loss of enzymatic activity provides strong evidence for the essentiality of these residues. The inactivation process often follows pseudo-first-order kinetics, and the rate of inactivation can be directly measured. researchgate.netnih.gov For instance, in mitochondrial creatine kinase, the rate constants for both the fast and slow phases of inactivation were found to be ahead of the modification process, with the inactivation rate constant for the slow stage being twice as large as that for the modification. nih.gov This indicates that the modification of even a single crucial arginine residue can lead to a significant or complete loss of the enzyme's catalytic function. The thermal inactivation of enzymes, which can also lead to a loss of activity, often follows an irreversible first-order mechanism where the active enzyme is converted to an inactive state. cabidigitallibrary.org

| Enzyme | Reagent | Observation | Implication |

| p-Hydroxybenzoate Hydroxylase | This compound | Reduced affinity for substrate and NADPH. nih.govresearchgate.net | An arginine residue is essential for catalysis, but not directly in the ligand binding sites. nih.gov |

| Mitochondrial Creatine Kinase | This compound | Complete inactivation upon modification of two arginine residues per monomer. nih.gov | Arginine residues are critical for activity, with modification showing negative cooperativity. nih.gov |

| Aldolase | Phenylglyoxal derivatives | Irreversible inhibition. tandfonline.com | Essential arginine residues are present at the active site. tandfonline.com |

| Yeast Cu,Zn Superoxide Dismutase | This compound | Inactivation. | Identification of Arg-143 as an essential residue. nih.govsemanticscholar.orgnih.gov |

Case Studies: p-Hydroxybenzoate Hydroxylase[1][2], Creatine Kinase[5], Aldolase[3], DNA Polymerase I[4], Superoxide Dismutase

Probing Ligand Binding Sites and Conformational Dynamics

Beyond identifying essential residues, this compound can be used to map ligand binding sites and investigate the dynamic conformational changes that proteins undergo.

A common strategy to identify residues within a binding site is to observe whether the presence of a ligand (such as a substrate or inhibitor) protects the enzyme from chemical modification. If a ligand binds to the active site and sterically hinders the access of this compound to a particular arginine residue, the rate of modification and subsequent inactivation will be reduced.

The modification of an arginine residue can induce conformational changes in the protein, which can be monitored using various biophysical techniques. For example, in p-hydroxybenzoate hydroxylase, the modification of an arginine residue affected the fluorescence of the protein-bound FAD cofactor. nih.gov Time-resolved fluorescence studies showed that the average fluorescence lifetime and the mobility of the FAD were altered, indicating a change in the microenvironment around the flavin ring. nih.govresearchgate.net This suggests that the modification of an arginine residue, even one located away from the active site, can trigger conformational shifts that are transmitted through the protein structure, ultimately affecting its function. nih.gov Ligand-induced conformational changes are a common phenomenon in proteins, often involving hinge-like motions between domains that can bring catalytic groups into the active site. nih.gov

Effects of Ligand Protection on Modification Rate and Extent

Use in Protein Footprinting Methodologies for Higher-Order Structure Analysis

Protein footprinting is a powerful technique used to study the higher-order structure and solvent accessibility of proteins. nih.govutexas.edu In this method, a chemical reagent is used to modify solvent-exposed amino acid residues. The sites of modification are then identified, typically by mass spectrometry, providing a "footprint" of the protein's surface. nih.gov

This compound, with its high specificity for arginine, can be employed as a reagent in protein footprinting experiments. nih.govutexas.edu By comparing the modification pattern of a protein in different states (e.g., with and without a binding partner), researchers can identify regions of the protein that are involved in interactions or undergo conformational changes. This approach, often termed covalent labeling, provides valuable insights into the protein's three-dimensional structure and dynamics in solution. nih.gov While hydroxyl radical footprinting is a more common method, the use of specific amino-acid labeling reagents like this compound allows for targeted probing of structural changes at selected sites. utexas.eduamericanpharmaceuticalreview.com

Mapping Solvent-Accessible Arginine Residues

This compound serves as a chemical probe to identify arginine residues that are exposed on the protein surface and accessible to the solvent. nih.gov The principle behind this application is that only those arginine residues that are physically accessible will react with the reagent. Buried arginine residues, being part of the protein's core or sterically hindered, will not be modified. Therefore, the extent of modification provides insights into the protein's three-dimensional structure and the local environment of its arginine residues.

The reaction of this compound with the guanidinium (B1211019) group of arginine is typically carried out under mild conditions, in an aqueous solution at a pH between 7 and 9. nih.gov The progress of the reaction can be monitored spectrophotometrically, taking advantage of the chromophoric nature of the reagent. nih.gov This allows for the quantification of the modified arginine residues.

Research has demonstrated the utility of this reagent in identifying essential arginine residues at the active sites of various enzymes. For instance, modification of p-hydroxybenzoate hydroxylase from Pseudomonas fluorescens with this compound resulted in reduced affinity for its substrate and NADPH, indicating the presence of an essential arginine residue for its catalytic activity. nih.gov Similarly, studies on creatine kinase have shown that this reagent inactivates the enzyme in a manner analogous to phenylglyoxal, highlighting its utility in probing arginine residues at nucleotide-binding sites. nih.govacs.org

The selectivity of phenylglyoxal derivatives, including this compound, for arginine is well-documented. tandfonline.com The nature and position of substituents on the phenyl ring can influence the extent of modification. Electron-withdrawing groups, such as the nitro group in this compound, generally favor the modification of arginine. mdpi.com

The following table summarizes findings from studies where phenylglyoxal and its derivatives were used to map solvent-accessible and functionally important arginine residues in different proteins.

Integration with Mass Spectrometry for Proteomic Scale Analysis

The combination of chemical modification with this compound and mass spectrometry has emerged as a powerful strategy for protein footprinting and identifying specific arginine modification sites on a larger scale. utexas.edu This approach allows for a more detailed and high-throughput analysis of protein structure and interactions.

The general workflow for such an analysis involves the following steps:

Protein Modification: The protein or protein mixture of interest is treated with this compound under controlled conditions to label the accessible arginine residues.

Proteolytic Digestion: The modified protein is then digested into smaller peptides using a protease, such as trypsin.

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by mass spectrometry, typically using techniques like liquid chromatography-mass spectrometry (LC-MS). frontiersin.org

Data Analysis: The mass spectra are analyzed to identify peptides that have been modified. The modification by this compound results in a specific mass increase in the peptide containing the modified arginine residue. Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact location of the modification within the peptide sequence. nih.govnautilus.bio

This integrated approach has been instrumental in identifying essential arginine residues in various enzymes and understanding their roles in biological processes. utexas.edu For example, mass spectrometry has been used to identify an essential arginine residue in type II dehydroquinases after modification. nih.gov

The application of this methodology on a proteomic scale enables the systematic analysis of protein modifications and can provide valuable information about changes in protein conformation, protein-protein interactions, and ligand binding. nih.govrsc.org The ability to quantify the extent of modification through techniques like stable isotope labeling further enhances the power of this approach in quantitative proteomics. nih.gov

The following table outlines the general workflow for the integration of this compound modification with mass spectrometry.

Advanced Analytical and Spectroscopic Research Methodologies Utilizing 4 Hydroxy 3 Nitrophenylglyoxal

Spectrophotometric and Fluorometric Techniques for Monitoring Protein Modification

The reaction of 4-Hydroxy-3-nitrophenylglyoxal with the guanidinium (B1211019) group of arginine residues under mild conditions (pH 7-9) results in the formation of a stable adduct. nih.govresearchgate.net This modification is accompanied by distinct changes in the spectral properties of the protein, which can be monitored using spectrophotometric and fluorometric methods.

Real-time Monitoring of Reaction Progress via Absorbance Changes

The covalent modification of arginine residues by this compound leads to the formation of a product that exhibits a significant increase in absorbance. This change in absorbance can be continuously monitored to follow the kinetics of the modification reaction in real-time. researchgate.net The rate of the reaction can be determined by observing the initial slope of the absorbance versus time plot. wur.nl This spectrophotometric method provides a straightforward way to study the rates of protein modification. dntb.gov.ua

For instance, the reaction of a similar reagent, p-hydroxyphenylglyoxal, with arginine residues leads to a notable increase in absorbance around 340 nm, enabling the easy detection and quantification of the modified protein. smolecule.com

Fluorescence Quenching and Enhancement Studies to Assess Local Environment Alterations

Fluorescence spectroscopy is a sensitive technique for probing the local environment of fluorophores within a protein. edinst.com Chemical modification of amino acid residues with reagents like this compound can induce conformational changes that alter the fluorescence properties of intrinsic fluorophores, such as tryptophan, or extrinsically added fluorescent probes.

Fluorescence quenching studies can reveal the accessibility of specific residues to the modifying reagent. cerealsgrains.org For example, in a study of p-hydroxybenzoate hydroxylase, modification with this compound led to a reduction in the affinity of the enzyme for its substrate and NADPH. nih.gov In contrast, modification with 2,3-butanedione (B143835) resulted in an increase in the fluorescence of the protein-bound FAD, whereas the native enzyme shows fluorescence quenching upon substrate binding. nih.gov These changes in fluorescence provide insights into the alterations in the local environment around the FAD-binding site upon arginine modification. nih.gov

The analysis of fluorescence quenching data, often through Stern-Volmer plots, can yield quenching constants and provide an estimate of the accessibility of tryptophan residues to quenchers. cerealsgrains.org This information is valuable for understanding the topography of the protein and monitoring structural changes. cerealsgrains.org

Table 1: Spectroscopic Changes Upon Protein Modification

| Technique | Observed Change | Information Gained | Example Reagent | Reference |

|---|---|---|---|---|

| Spectrophotometry | Increase in absorbance | Real-time reaction kinetics, quantification of modification | p-hydroxyphenylglyoxal | smolecule.com |

| Fluorometry | Quenching or enhancement of fluorescence | Alterations in local fluorophore environment, substrate binding affinity | This compound, 2,3-butanedione | nih.gov |

Time-Resolved Fluorescence Spectroscopy for Conformational Dynamics

Time-resolved fluorescence spectroscopy provides deeper insights into the conformational dynamics of proteins by measuring the fluorescence lifetime of a fluorophore. biorxiv.orgnih.gov Changes in protein conformation can affect the local environment of a fluorophore, leading to alterations in its fluorescence lifetime. stfc.ac.uk

Modification of arginine residues with this compound can trigger conformational changes that can be studied using time-resolved fluorescence. For example, studies on p-hydroxybenzoate hydroxylase showed that modification affected the average fluorescence lifetime and the mobility of the protein-bound FAD, indicating changes in the protein's conformational dynamics. nih.gov This technique is particularly powerful for resolving dynamic systems and can provide critical data for constructing molecular models and understanding the kinetics of conformational changes. mdpi.comuni-wuerzburg.de

Chromatographic and Mass Spectrometric Approaches for Modified Peptide and Protein Analysis

To identify the specific sites of modification and to quantify the extent of the reaction, chromatographic and mass spectrometric techniques are indispensable. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation of Modified Species

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating modified proteins and peptides from their unmodified counterparts. chromatographyonline.com Different HPLC modes, such as reversed-phase (RP-HPLC), ion-exchange (IEX), and size-exclusion chromatography (SEC), can be employed to achieve this separation based on differences in hydrophobicity, charge, or size, respectively. chromatographyonline.com

For instance, RP-HPLC is effective in separating protein variants with different post-translational modifications. nih.govnih.gov After a protein is modified with this compound and subsequently digested into smaller peptides (e.g., with trypsin), RP-HPLC can be used to separate the resulting peptide mixture. sfrbm.org The modified peptides will have different retention times compared to the unmodified ones, allowing for their isolation and subsequent analysis.

Table 2: HPLC-based Separation of Modified Proteins

| HPLC Mode | Separation Principle | Application in Modification Studies | Reference |

|---|---|---|---|

| Reversed-Phase (RP-HPLC) | Hydrophobicity | Separation of modified and unmodified peptides. | chromatographyonline.comnih.gov |

| Ion-Exchange (IEX) | Charge | Separation of proteins with altered charge due to modification. | chromatographyonline.com |

| Size-Exclusion (SEC) | Size/Molecular Weight | Separation of intact modified proteins from unmodified proteins. | chromatographyonline.com |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Identification and Quantification of Adducts

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of large biomolecules like peptides and proteins. umich.edu It allows for the accurate determination of molecular weights and can be coupled with tandem mass spectrometry (MS/MS) to obtain sequence information and identify the exact location of modifications. oregonstate.edu

Following HPLC separation, the fractions containing the modified peptides can be introduced into an ESI mass spectrometer. The mass of the peptide will be increased by the mass of the this compound adduct, allowing for the identification of the modified peptide. Tandem MS (MS/MS) can then be performed on the modified peptide ion. researchgate.net Fragmentation of the peptide in the gas phase will produce a series of fragment ions. Analysis of the resulting MS/MS spectrum allows for the sequencing of the peptide and pinpointing the exact arginine residue that was modified. oregonstate.edu This approach has been successfully used to identify essential arginine residues in various enzymes. nih.gov

The use of ESI-MS has been instrumental in characterizing protein adducts formed with various aldehydes, providing unambiguous assignment of the modification to specific residues. oregonstate.edunih.gov

Quantitative Determination of Arginine in Research Samples using this compound as a Reagent

The chromophoric nature of the adduct formed between this compound and arginine allows for the quantitative determination of arginine residues in protein samples through spectrophotometry. nih.govste-mart.com This method is based on the principle that the adduct has a maximum absorbance at a specific wavelength, and the absorbance is proportional to the concentration of arginine. ste-mart.com

The reagent is highly selective for arginine residues in an aqueous solution at a pH between 7 and 9. nih.gov This selectivity is crucial for accurately quantifying arginine in the presence of other amino acids. For instance, while phenylglyoxal (B86788) can react with other amino acids like histidine, cystine, and lysine (B10760008) at significant rates depending on the pH, its reactivity is most pronounced with the guanidinium group of arginine. nih.gov

A key application of this compound has been in the study of enzyme kinetics and the identification of essential arginine residues in enzymes like creatine (B1669601) kinase. nih.gov In such studies, the extent of arginine modification can be quantified spectrophotometrically. While the specific molar absorption coefficient for the this compound-arginine adduct is not detailed in the provided search results, a study using the related compound p-nitrophenylglyoxal for the colorimetric determination of arginine residues in proteins provides a methodological precedent. researchgate.net

The general procedure for the quantitative determination of arginine using a phenylglyoxal derivative involves reacting the protein sample with the reagent under controlled pH and temperature, followed by measuring the absorbance of the resulting solution at the wavelength of maximum absorbance for the adduct. A calibration curve prepared with known concentrations of arginine is typically used to determine the amount of arginine in the research sample.

| Parameter | Condition | Purpose in Quantitative Analysis | Reference |

| Reagent | This compound | Forms a chromophoric adduct with arginine | nih.gov |

| pH | 7 - 9 | Ensures selective reaction with arginine | nih.gov |

| Detection Method | Spectrophotometry | Measures the absorbance of the adduct to quantify arginine | ste-mart.com |

| Sample Type | Proteins in aqueous solution | The method is suitable for determining arginine content in proteins | nih.gov |

| Application | Enzyme studies (e.g., creatine kinase) | To determine the number of modified arginine residues and correlate with enzyme activity | nih.gov |

This table outlines the general conditions and principles for the quantitative determination of arginine using this compound based on available research.

Computational and Theoretical Studies on 4 Hydroxy 3 Nitrophenylglyoxal and Its Biological Interactions

Molecular Docking and Dynamics Simulations of 4-Hydroxy-3-nitrophenylglyoxal with Protein Binding Sites

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of small molecules like this compound (HNPG) with protein binding sites. als-journal.comresearchgate.net These methods provide insights into the binding affinity, orientation, and stability of the ligand-protein complex, which are crucial for understanding the compound's biological activity. als-journal.comnih.gov

Molecular docking studies predict the preferred binding mode of a ligand to a protein target. als-journal.com For instance, in studies involving various phytochemicals and the RACK1 protein, a key player in liver cancer, docking scores were used to identify promising candidates for further pharmacological investigation. als-journal.com The analysis of receptor-ligand interactions reveals key amino acid residues involved in the binding, which can be visualized in 2D and 3D models. als-journal.comresearchgate.net

Molecular dynamics simulations build upon docking results by providing a dynamic view of the ligand-protein complex over time. nih.govscispace.com These simulations can assess the stability of the complex and monitor conformational changes in both the protein and the ligand. nih.govrsc.org Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to evaluate the stability of the system. nih.gov For example, stable RMSD values for the protein and ligand suggest a stable binding complex. nih.gov

The combination of molecular docking and MD simulations has been successfully applied to various systems, including the study of inhibitors for the SARS-CoV-2 NSP3 Mac1 domain and acetylcholinesterase. nih.govtubitak.gov.tr These computational approaches help in understanding the binding mechanisms and can guide the design of new, more potent inhibitors. tubitak.gov.tr

| Parameter | Description | Application in HNPG Studies |

| Docking Score | A measure to predict the binding affinity between a ligand and a protein. als-journal.com | To estimate the binding strength of HNPG to the arginine binding site of a target protein. |

| Binding Mode | The orientation and conformation of the ligand within the protein's binding site. als-journal.com | To visualize how HNPG interacts with key amino acid residues, particularly arginine. |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. nih.gov | To assess the stability of the HNPG-protein complex during a simulation. |

| RMSF (Root Mean Square Fluctuation) | Measures the deviation of each particle (or residue) from its average position over the course of a simulation. nih.gov | To identify flexible regions of the protein upon HNPG binding. |

| Interaction Analysis | Identification of specific interactions like hydrogen bonds, hydrophobic interactions, and ionic interactions. nih.govresearchgate.net | To detail the specific forces that stabilize the binding of HNPG to the protein. |

Quantum Mechanical Calculations of Reaction Mechanisms with Arginine Guanidinium (B1211019) Group

Quantum mechanical (QM) calculations are employed to elucidate the detailed electronic and structural changes that occur during the chemical reaction between this compound and the guanidinium group of arginine residues. researchgate.netresearchgate.net These calculations provide a fundamental understanding of the reaction mechanism, including the transition states and intermediates involved.

The reaction of α-dicarbonyl compounds like phenylglyoxal (B86788) and its derivatives with arginine is known to be highly selective. nih.govresearchgate.net The reaction proceeds through the formation of a cyclic adduct. utexas.edu QM calculations can model this process, providing insights into the energetics and geometry of the reaction pathway. The presence of the nitro group on the phenyl ring of HNPG is believed to enhance the reactivity of the dicarbonyl groups. researchgate.netnih.gov QM studies can quantify this effect by calculating the partial charges on the carbonyl carbons and the activation energy of the reaction.

Furthermore, QM calculations can help to understand the influence of the local environment, such as the pH and the presence of other functional groups, on the reaction rate and specificity. rsc.org For instance, the pKa of the arginine guanidinium group is a critical factor, and QM methods can help to predict how this is influenced by the protein microenvironment. utexas.edu

| Aspect | Description | Relevance to HNPG-Arginine Reaction |

| Transition State Geometry | The high-energy arrangement of atoms that occurs during the conversion of reactants to products. | Determines the kinetic feasibility of the reaction between HNPG and the guanidinium group. |

| Activation Energy | The minimum amount of energy required for the reaction to occur. | A lower activation energy, potentially influenced by the nitro and hydroxyl groups of HNPG, indicates a faster reaction rate. |

| Reaction Intermediates | Transient molecular entities that are formed from the reactants and react further to give the products. | Helps to understand the step-wise process of adduct formation between HNPG and arginine. |

| Charge Distribution | The distribution of electrical charge over the atoms of the molecule. | The electrophilicity of the dicarbonyl carbons in HNPG, which is crucial for the nucleophilic attack by the guanidinium group, can be quantified. |

| Solvent Effects | The influence of the surrounding solvent on the reaction mechanism and energetics. | Simulates the aqueous environment of biological systems and its impact on the HNPG-arginine reaction. |

Structure-Activity Relationship (SAR) Investigations based on Molecular Modeling and Experimental Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. ias.ac.inresearchgate.net For this compound, SAR investigations, combining molecular modeling with experimental results, are crucial for identifying the key structural features responsible for its reactivity and selectivity towards arginine residues. nih.govias.ac.in

Experimental data has shown that the presence of the nitro and hydroxyl groups on the phenyl ring of phenylglyoxal derivatives significantly affects their reactivity. nih.gov Specifically, the 4-hydroxy and 3-nitro substitutions in HNPG increase its reactivity compared to the parent compound, phenylglyoxal. nih.gov However, this increased reactivity might also lead to a decrease in specificity for arginine, with potential reactions occurring with other residues like cysteine. nih.gov

Molecular modeling can complement these experimental findings by providing a rationale for the observed trends. tubitak.gov.tr By creating models of different phenylglyoxal derivatives and analyzing their electronic properties and interactions with a model of the arginine side chain, researchers can correlate specific structural modifications with changes in reactivity and selectivity. mdpi.com For example, the electron-withdrawing nature of the nitro group is expected to increase the electrophilicity of the dicarbonyl carbons, making them more susceptible to nucleophilic attack by the guanidinium group of arginine. mdpi.com

Comparing the inhibitory effects of various phenylglyoxal derivatives on biological processes, such as anion exchange in red blood cells, provides valuable SAR data. ias.ac.in For instance, while some arginine-specific reagents like phenylglyoxal cause irreversible inhibition, the inhibition by HNPG has been found to be reversible in some systems. ias.ac.in

| Derivative | Substituents | Observed Effect on Reactivity/Selectivity | Reference |

| Phenylglyoxal | None | Specific for arginine residues, but less reactive than substituted derivatives. | nih.gov |

| This compound | 4-OH, 3-NO2 | Significantly increased reactivity. May lose some specificity for arginine, reacting with cysteine as well. nih.gov | nih.gov |

| p-Hydroxyphenylglyoxal | 4-OH | Improved water solubility compared to phenylglyoxal. | smolecule.com |

| p-Nitrophenylglyoxal | 4-NO2 | Used for colorimetric determination of arginine residues. | nih.govnih.gov |

| p-Azidophenylglyoxal | 4-N3 | Used as a heterobifunctional reagent for cross-linking studies. | utexas.edursc.org |

Development of Predictive Models for Reagent Selectivity and Efficacy

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a key goal in computational chemistry for rationally designing new reagents with improved selectivity and efficacy. nih.govnih.gov These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For reagents like this compound, a QSAR model could be developed to predict the reactivity and selectivity towards arginine residues based on various molecular descriptors. These descriptors can be calculated from the 2D or 3D structure of the molecules and can represent their electronic, steric, and hydrophobic properties. nih.gov

The process of building a QSAR model typically involves:

Data Set Collection: A series of phenylglyoxal derivatives with experimentally determined activities (e.g., reaction rates with arginine, inhibitory concentrations) is compiled. tubitak.gov.tr

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) are used to build a model that correlates a subset of the descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

Once a reliable QSAR model is established, it can be used to virtually screen new, yet-to-be-synthesized phenylglyoxal derivatives to predict their potential as arginine-modifying reagents. nih.gov This can significantly reduce the time and cost associated with the experimental synthesis and testing of new compounds. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed insights by generating 3D contour maps that visualize the regions around the molecule where modifications would lead to increased or decreased activity. tubitak.gov.tr

Future Research Directions and Unexplored Avenues in 4 Hydroxy 3 Nitrophenylglyoxal Research

Development of Novel Derivatization Strategies for Enhanced Spatiotemporal Control

A primary limitation of current arginine-modifying reagents, including 4-hydroxy-3-nitrophenylglyoxal, is the lack of precise control over the timing and location of the reaction. Future research should focus on designing and synthesizing novel derivatives that enable spatiotemporal control.

One promising avenue is the incorporation of photo-activatable or "caged" functional groups. A caged this compound derivative would remain inert until irradiated with light of a specific wavelength. This would allow researchers to trigger protein modification at a desired time point and within a specific subcellular region, providing unprecedented precision for studying dynamic protein functions.

Another strategy involves creating derivatives with bioorthogonal handles. For example, a derivative like 4-azidophenyl glyoxal (B1671930) allows for a two-step "plug-and-play" approach. researchgate.net First, the glyoxal selectively reacts with arginine residues. Second, a reporter molecule (e.g., a fluorophore or biotin) containing a complementary reactive group (e.g., an alkyne) can be attached via a bioorthogonal cycloaddition reaction. researchgate.net This strategy could be adapted for this compound to facilitate complex labeling schemes and the construction of protein bioconjugates. researchgate.netresearchgate.net

Integration into Advanced Omics-Scale Proteomic Workflows

The arginine-specificity of this compound makes it a prime candidate for integration into advanced proteomic workflows. Mass spectrometry has proven invaluable for identifying arginine modifications in proteins, providing a solid foundation for these applications. vdoc.pub

Future research could focus on developing quantitative proteomic strategies using this reagent. For instance, isotopically labeled versions of this compound could be synthesized for use in quantitative mass spectrometry-based experiments. This would enable researchers to perform differential profiling of arginine reactivity across different cellular states or in response to stimuli.

Furthermore, this compound could be employed in competitive activity-based protein profiling (ABPP) to assess the proteome-wide selectivity of drugs that target arginine residues. researchgate.net This approach has been successfully used for other covalent inhibitors and would be a powerful tool for validating new arginine-targeting therapeutics. researchgate.net The development of targeted covalent inhibitors that react with arginine is an expanding field, and glyoxal-based strategies are at the forefront. researchgate.net

Exploration of this compound in Non-Enzymatic Protein Modification Pathways

Vicinal dicarbonyl compounds, such as glyoxal and methylglyoxal, are known to modify proteins non-enzymatically, forming advanced glycation end products (AGEs). researchgate.netvdoc.pubevitachem.com These modifications are implicated in various pathological conditions, including the complications of diabetes mellitus. researchgate.net While the general class of glyoxals is studied in this context, the specific role and reactivity of this compound remain largely unexplored.

Future investigations should aim to characterize the specific AGEs formed by the reaction of this compound with proteins and other biomolecules. Understanding the structure and stability of these adducts is the first step toward elucidating their biological impact. Subsequent studies could explore whether these specific modifications contribute to cellular dysfunction, oxidative stress, and the progression of diseases associated with carbonyl stress. researchgate.net Research has shown that elevated levels of certain AGEs are associated with diabetic nephropathy, highlighting the clinical relevance of this research area. researchgate.netacs.org

Potential for Development of Next-Generation Chemical Probes Based on the this compound Scaffold

The core structure of this compound represents a versatile scaffold for the development of next-generation chemical probes. Its proven reactivity with the weakly nucleophilic arginine residue can be exploited to design targeted covalent ligands for proteins that have historically been difficult to drug. acs.org

One of the most promising applications is in the creation of targeted covalent inhibitors (TCIs). By incorporating the this compound warhead into a ligand designed to bind to a specific protein's surface, researchers can create highly potent and selective inhibitors that covalently modify a key arginine residue. researchgate.net This strategy has been successfully applied to develop a TCI for the anti-apoptotic protein Mcl-1 by targeting a conserved arginine. researchgate.net

Additionally, the scaffold can be functionalized with various reporter tags to create multifunctional probes. For example, attaching a fluorescent dye would enable the visualization of target protein localization and dynamics within living cells. Adding an alkyne or azide (B81097) handle would allow for the use of click chemistry to attach other functional molecules, facilitating applications in protein pull-downs and identification, a key component of activity-based protein profiling. researchgate.netacs.org

Q & A

Q. What are the primary experimental applications of 4-Hydroxy-3-nitrophenylglyoxal in enzyme mechanism studies?

this compound is a selective arginine-modifying reagent used to investigate the role of arginine residues in enzyme active sites. For example, it was employed to study p-hydroxybenzoate hydroxylase from Pseudomonas fluorescens, where modification reduced substrate and NADPH affinity without protection by ligands, suggesting the targeted arginine is critical for catalysis but not substrate binding . Key applications include:

- Active site mapping : Comparing inactivation kinetics with and without substrate/cofactor protection.

- Fluorescence studies : Monitoring conformational changes via FAD fluorescence lifetime analysis post-modification .

- Quantitative residue analysis : Determining the number of essential arginines via stoichiometric inactivation assays.

Q. What analytical techniques validate the structural integrity of this compound in synthetic workflows?

While synthesis protocols for this compound are not detailed in the provided evidence, general characterization methods for related glyoxal derivatives include:

- Nuclear Magnetic Resonance (NMR) : Confirming regiochemistry and functional groups (e.g., nitro and hydroxy substituents).

- Mass Spectrometry (MS) : Verifying molecular weight and fragmentation patterns.

- Chromatographic purity checks : Using HPLC or TLC to assess synthetic yield and contaminants.

These steps align with methodologies for structurally similar compounds in organic synthesis (e.g., phenylglyoxal derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme activity data when using this compound versus other arginine modifiers?

Contradictions may arise when different reagents (e.g., phenylglyoxal vs. This compound) yield opposing effects. For instance, phenylglyoxal abolishes substrate binding in p-hydroxybenzoate hydroxylase, while this compound only reduces affinity . To resolve such discrepancies:

- Comparative protection assays : Test whether substrates/cofactors protect against inactivation.

- Fluorescence lifetime analysis : Assess conformational changes (e.g., FAD mobility) to distinguish steric vs. electronic effects.

- Residue quantification : Determine if inactivation correlates with modification of one or multiple arginines.

These methods help clarify whether the reagent targets active-site or allosteric residues .

Q. What experimental strategies identify the catalytic role of arginine residues modified by this compound?

To map essential arginines in catalysis:

- Kinetic inactivation profiling : Measure enzyme activity loss over time under varying reagent concentrations.

- Substrate/cofactor protection : Pre-incubate the enzyme with ligands to assess if they shield critical residues.

- Time-resolved fluorescence : Track FAD mobility changes to correlate residue modification with conformational dynamics.

In p-hydroxybenzoate hydroxylase, these approaches revealed that this compound modifies a non-binding-site arginine essential for catalytic steps (e.g., oxygen activation), distinct from phenylglyoxal’s substrate-binding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.